[1,1'-Biphenyl]-3,4',5-tricarbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-11-1-3-14(4-2-11)15-6-12(9-17)5-13(7-15)10-18/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVJHHSKAJGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Architectural Significance in Porous Organic Frameworks
The specific architecture of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde plays a pivotal role in dictating the topology and functionality of the resulting porous organic frameworks. The positioning of its three aldehyde groups gives the molecule a C₂ᵥ symmetric configuration. ossila.com This asymmetry is a key feature that allows for the construction of complex and highly ordered structures.
A prime example of its architectural significance is in the synthesis of heteroporous covalent organic frameworks (COFs). When this compound is combined with hydrazine (B178648), the resulting COF exhibits two distinct types of hexagonal pores with sizes of 1.06 nm and 1.96 nm. ossila.com This ability to create frameworks with multiple, well-defined pore sizes is a direct consequence of the linker's asymmetric design and is highly desirable for applications in selective separations and catalysis.
Furthermore, this compound has been utilized in the creation of functional materials for electronic applications. It can be reacted with a phosphonium (B103445) salt of alkoxybenzene to produce a hyperbranched poly(arylenevinylene) type COF. ossila.com An Organic Light-Emitting Diode (OLED) device fabricated from this COF demonstrated a maximum luminous efficiency of 2.1 Cd/A and a brightness of 22.4 Cd/m². ossila.com This highlights how the specific design of the biphenyl-based linker directly influences the electronic properties of the resulting framework.
Table 1: Properties of a Heteroporous COF Synthesized with this compound
| Property | Value |
| Linker Symmetry | C₂ᵥ ossila.com |
| Pore Size 1 | 1.06 nm ossila.com |
| Pore Size 2 | 1.96 nm ossila.com |
| Application | Heteroporous COF ossila.com |
Strategic Design of Polyaldehyde Building Blocks in Supramolecular Assembly
The use of polyaldehyde building blocks is a cornerstone of supramolecular assembly, particularly in the construction of COFs. Aldehyde-containing monomers are among the most common and widely used types of COF linkers due to their ability to form stable covalent bonds through reactions like imine condensation.
The strategic design of these building blocks, including the number and arrangement of aldehyde groups, is critical in determining the final structure and properties of the framework. The geometry of the building blocks directly controls the development of the elementary polygon skeletons in a two-dimensional or three-dimensional manner. researchgate.net For instance, the condensation of aldehydes and amines to form imine-linked COFs is a widely employed strategy that results in materials with high chemical stability. tcichemicals.com
The principle of reticular chemistry allows for the pre-design of a specific net or topology by selecting building blocks with the desired geometry and condensing them to form a particular framework. mdpi.com The ability to control the structure of COFs through the symmetry and linkage chemistry of their building blocks opens up numerous possibilities for the synthesis of novel crystalline framework materials with predictable structures and desired functionalities. researchgate.net
Historical Context and Evolution of Biphenyl Based Linkers in Network Synthesis
Direct Synthetic Routes to this compound
The synthesis of polyfunctional aromatic compounds like this compound requires precise and high-yielding synthetic strategies. The core of the molecule is a biphenyl system, which must be appropriately functionalized with aldehyde groups at specific positions.
Advanced Organic Synthesis Approaches for Functionalized Biphenyl Systems
The construction of the core biphenyl scaffold is a foundational step in organic chemistry, with numerous well-established methods for forming the crucial aryl-aryl bond. rsc.orgresearchgate.net These methods are essential for creating precursors that can be subsequently converted into this compound. Since biphenyls are neutral molecules lacking a functional group, deliberate functionalization is necessary for them to be used in further reactions. rsc.org
Modern synthetic chemistry offers several powerful cross-coupling reactions for this purpose, each with distinct advantages regarding substrate scope and reaction conditions. bohrium.com Key among these are palladium-catalyzed reactions, which have become indispensable for their efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. It is one of the most versatile methods for forming C-C bonds between aromatic rings. rsc.org
Negishi Cross-Coupling: This method utilizes an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high regio- and chemoselectivity in the synthesis of unsymmetrical biaryls. rsc.org
Stille Cross-Coupling: This reaction pairs an organic halide with an organotin reagent, catalyzed by palladium. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org
Ullmann Reaction: A classical method that involves the copper-mediated coupling of two aryl halides. This approach is particularly useful for the synthesis of tetra-ortho-substituted biphenyls. cityu.edu.hk
Other strategies, such as the remote C-H functionalization of existing biphenyl derivatives, also provide pathways to introduce functional groups at specific sites, which can then be converted to aldehydes. escholarship.org The choice of method depends on the availability of starting materials and the desired substitution pattern on the biphenyl core.
Table 1: Comparison of Advanced Synthetic Methods for Biphenyl Scaffolds
| Reaction Name | Reactants | Catalyst | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium | High functional group tolerance; commercially available reagents. rsc.org |
| Negishi Coupling | Aryl Halide + Organozinc Reagent | Palladium or Nickel | High regio- and chemoselectivity. rsc.org |
| Stille Coupling | Aryl Halide + Organotin Reagent | Palladium | Mild reaction conditions. rsc.org |
| Ullmann Reaction | Aryl Halide + Aryl Halide | Copper | Effective for sterically hindered biphenyls. cityu.edu.hk |
Optimization of Reaction Conditions for High Purity Aldehyde Linkers
The purity of aldehyde linkers is paramount for the successful synthesis of highly crystalline Covalent Organic Frameworks. Impurities can disrupt the polymerization process, leading to the formation of amorphous materials with poor porosity. acs.org Therefore, the optimization of reaction conditions for both the synthesis and purification of this compound is a critical step.
Optimization typically involves a systematic variation of several key parameters to maximize yield and purity. This includes the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reactants. researchgate.netresearchgate.net For instance, in palladium-catalyzed coupling reactions, the selection of the specific ligand bound to the palladium center can significantly influence catalytic activity and selectivity. rsc.org
Following the synthesis, rigorous purification is necessary. Common techniques include:
Column Chromatography: To separate the desired product from unreacted starting materials and byproducts.
Recrystallization: To obtain the final product with very high purity, which is crucial for achieving high crystallinity in the subsequent COF synthesis.
The development of novel aldehyde linkers often involves creating a dual-linker system on a solid support to monitor reaction progress and optimize coupling conditions before scaling up the synthesis. acs.org Masking or quenching unreacted aldehyde groups can also be a strategy in certain contexts to prevent unwanted side reactions, although for linker synthesis, the goal is the isolation of the pure aldehyde. nih.gov
Reversible Covalent Bond Formation Strategies in Framework Construction
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com A key requirement for achieving crystallinity is the use of reversible reactions during the synthesis process. nih.govyoutube.com This reversibility allows for "error correction," where malformed connections can break and reform, enabling the system to self-heal and anneal into a thermodynamically stable, ordered crystalline network rather than a kinetically trapped, disordered amorphous polymer. nih.govnih.gov
While several reversible covalent reactions are known, the formation of imine bonds via Schiff base condensation is one of the most widely used and robust strategies in COF chemistry. tcichemicals.comnih.gov
Imine Condensation Reactions with Multi-amine Linkers
The condensation reaction between an aldehyde and a primary amine to form an imine (a compound containing a carbon-nitrogen double bond) is a classic example of dynamic covalent chemistry. cd-bioparticles.netacs.org This Schiff base reaction is highly efficient and reversible, particularly under acidic or basic conditions, making it ideal for COF synthesis. acs.orgresearchgate.net
The resulting imine-linked COFs exhibit significantly higher chemical stability compared to earlier boroxine or boronate ester-linked COFs, especially towards moisture. cd-bioparticles.nettcichemicals.com This enhanced stability broadens the potential applications of these materials. tcichemicals.com The vast library of available aldehyde and amine linkers allows for the construction of a wide variety of COF structures with tunable properties. cd-bioparticles.net
Design and Synthesis of Covalent Organic Frameworks (COFs) from Aldehyde-Amine Linkages
The design of COFs is a geometry-driven process where the shape and connectivity of the molecular building blocks predefine the topology of the resulting framework. cd-bioparticles.nettcichemicals.com By combining linkers with different symmetries (e.g., linear, trigonal, or tetragonal), researchers can construct porous networks with specific pore sizes and shapes, typically forming 2D layered structures with hexagonal pores or 3D interconnected frameworks. tcichemicals.comtcichemicals.com
The synthesis is typically carried out under solvothermal conditions, where the aldehyde and amine monomers are heated in a high-boiling point solvent, often with an acidic catalyst like acetic acid. rsc.orgnih.gov The catalyst facilitates the dehydration step of the imine formation, driving the reaction forward while maintaining reversibility. acs.org The slow, controlled reaction over several days allows the crystalline framework to precipitate from the solution. nih.gov
Table 2: Typical Conditions for Imine-Linked COF Synthesis
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Aldehyde and Amine Linkers | Molecular building blocks for the framework. nih.gov |
| Solvent | High-boiling point mixture (e.g., mesitylene/dioxane) | To allow for high reaction temperatures. researchgate.net |
| Catalyst | Aqueous Acetic Acid | To catalyze the reversible imine condensation. acs.org |
| Temperature | 120 °C | To provide sufficient energy for bond formation and breaking (reversibility). researchgate.net |
| Reaction Time | 3 days | To allow for slow crystallization and self-healing. nih.gov |
Heteroporous COF Synthesis via C2v Symmetric this compound
A significant challenge in COF chemistry is the construction of frameworks with heterogeneous porosity, meaning pores of different sizes and shapes within the same material. researchgate.net Such heteroporous materials are of great interest for applications in multi-step catalysis and complex molecular separations.
The unique C2v symmetry of this compound makes it an ideal candidate for a design strategy based on combining monomers of mismatched symmetry. ossila.comresearchgate.net When a C2v symmetric linker like this compound (also abbreviated as BPTA) is co-condensed with a linker of higher symmetry, such as a D3h symmetric triamine like 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (B82883) (TTTA), the resulting 2D framework is forced to accommodate this geometric mismatch. researchgate.net This results in the formation of a heteroporous COF containing two distinct types of hexagonal pores. researchgate.net
One documented example of this strategy is the synthesis of COF-TTTA-BPTA, which is prepared under solvothermal conditions from a mixture of BPTA and TTTA. researchgate.net Another study reports the reaction of this compound with hydrazine (B178648) to create a heteroporous COF featuring two different hexagonal pore sizes of 1.06 nm and 1.96 nm. ossila.com This ability to create complex, multi-pore architectures through the deliberate selection of linker symmetry highlights the advanced level of structural control achievable in COF synthesis.
Table 3: Properties of a Heteroporous COF from this compound
| Property | Value/Description | Reference |
|---|---|---|
| COF Name | Not specified | ossila.com |
| Aldehyde Linker | This compound (C2v symmetry) | ossila.com |
| Amine Linker | Hydrazine | ossila.com |
| Porosity | Heteroporous with two distinct pore sizes | ossila.com |
| Pore Size 1 | 1.06 nm (hexagonal) | ossila.com |
| Pore Size 2 | 1.96 nm (hexagonal) | ossila.com |
Solvothermal Synthesis Parameters and Crystallinity Control in Imine-linked COFs
Solvothermal synthesis is a widely employed method for producing crystalline imine-linked COFs. nih.gov This technique involves heating the monomer precursors in a sealed vessel at elevated temperatures, typically for several days, to facilitate a slow and reversible reaction process that allows for error correction and the formation of an ordered, crystalline structure. nih.gov The quality of the resulting COF, particularly its crystallinity and porosity, is highly dependent on several key parameters.
Key Solvothermal Parameters:
Solvent System: The choice of solvent is critical. Common solvents include mixtures of n-butanol, mesitylene, 1,4-dioxane, and o-dichlorobenzene. chemrxiv.org The solvent mixture influences monomer solubility and the kinetics of the imine formation, thereby affecting the final crystallinity of the framework.
Temperature: Reaction temperatures typically range from 80°C to 200°C. researchgate.netunt.edu Higher temperatures can increase reaction rates but may also lead to the formation of amorphous materials if the process is not carefully controlled. A common temperature for imine COF synthesis is 120°C. nih.gov
Reaction Time: The duration of the solvothermal process is crucial for achieving thermodynamic equilibrium and maximizing crystallinity. Reaction times of 3 to 7 days are common, allowing for the dissolution and precipitation cycles that lead to well-ordered frameworks. nih.govunt.edu
Catalyst: While many imine COF syntheses can proceed without a catalyst, acidic catalysts like acetic acid are often used to accelerate the reversible imine condensation reaction. chemrxiv.org The concentration of the acid catalyst must be carefully optimized for each specific COF system.
Control over these parameters allows for the precise tuning of the COF's structural properties. For instance, a slower reaction rate, often achieved through lower temperatures or specific solvent choices, generally promotes higher crystallinity. nih.gov The dynamic nature of the imine bond formation under these conditions is essential for the "self-healing" process that corrects defects in the growing framework, leading to a more ordered and porous material. ntu.edu.sg
Table 1. Typical Solvothermal Synthesis Parameters for Imine-Linked COFs
| Parameter | Typical Range/Value | Influence on COF Properties | Reference |
|---|---|---|---|
| Temperature | 80 - 200 °C | Affects reaction kinetics and monomer solubility. Optimal temperature is crucial for balancing reaction speed and structural ordering. | researchgate.netunt.edu |
| Time | 3 - 7 days | Longer reaction times allow for the reversible reaction to reach equilibrium, promoting defect correction and higher crystallinity. | nih.govunt.edu |
| Solvent | n-BuOH, mesitylene, 1,4-dioxane, o-dichlorobenzene (often as a mixture) | Impacts monomer solubility, reaction kinetics, and framework nucleation/growth. The right solvent system is key to obtaining a crystalline product. | chemrxiv.org |
| Catalyst | None or Acidic (e.g., Acetic Acid) | Acid catalysts can accelerate the rate of reversible imine formation, but concentration must be optimized to avoid rapid, uncontrolled polymerization. | chemrxiv.org |
Superacid-Mediated Synthesis of Imine-linked COFs for Enhanced Crystallinity and Topology Control
A significant advancement in controlling the quality of imine-linked COFs is the use of superacids, such as triflic acid (TfOH), as catalysts. acs.org This method addresses a key challenge in COF synthesis: the irreversible self-polymerization of aldehyde monomers, which can compete with the desired crystalline framework formation.
In the superacid-mediated approach, the aldehyde groups are protonated by the superacid in situ. This protonation forms a benzylideneoxonium intermediate, which is less reactive towards irreversible self-polymerization but remains active for the reversible imine condensation with amine monomers. By protecting the aldehyde, the superacid effectively slows down and controls the polymerization process, favoring the thermodynamically stable, crystalline COF structure over kinetically-favored amorphous polymers. acs.org
This strategy has proven to be versatile, enabling the synthesis of numerous highly crystalline COFs from a wide variety of aldehyde and amine building blocks. The enhanced crystallinity arises from the improved reversibility of the reaction, which allows for more efficient error-checking and self-correction during the framework's growth. This high degree of structural order leads to materials with improved properties, such as higher surface areas and more uniform pore distributions. acs.org
Table 2. Comparison of Standard vs. Superacid-Mediated COF Synthesis
| Feature | Standard Solvothermal Synthesis | Superacid-Mediated Synthesis | Reference |
|---|---|---|---|
| Catalyst | Often weak acids (e.g., acetic acid) or catalyst-free. | Strong superacid (e.g., Triflic Acid - TfOH). | chemrxiv.orgacs.org |
| Key Mechanism | Relies on the intrinsic reversibility of Schiff base formation. | In situ protection of aldehyde groups via protonation, preventing self-polymerization and enhancing reversibility. | acs.org |
| Crystallinity | Variable, highly dependent on precise conditions. | Generally yields COFs with higher crystallinity and fewer defects. | acs.org |
| Versatility | Conditions often need to be optimized for each new monomer combination. | Demonstrated to be a more general and versatile method for a wide range of monomers. | acs.org |
Wittig Reactions for the Formation of Hyperbranched Poly(arylenevinylene) Type Covalent Organic Frameworks
Beyond imine chemistry, the aldehyde groups of this compound are amenable to other C-C bond-forming reactions, such as the Wittig reaction. This reaction is a powerful tool for converting aldehydes into alkenes, and it has been successfully applied to synthesize a hyperbranched poly(arylenevinylene) type COF, denoted as 1,3,5-hb-PAV. ossila.com
The synthesis involves reacting this compound with a phosphonium (B103445) salt derived from an alkoxybenzene. The reaction proceeds through the formation of a phosphonium ylide, which then reacts with the aldehyde groups on the biphenyl core to form carbon-carbon double bonds (vinylene linkages), creating an extended, conjugated aromatic network. The trifunctional nature of the aldehyde monomer leads to a hyperbranched polymer structure. ossila.com
The resulting 1,3,5-hb-PAV material exhibits properties characteristic of conjugated polymers, including luminescence. This has been demonstrated by its incorporation into an organic light-emitting diode (OLED). The device showed promising performance, highlighting the potential of using this compound to create functional electronic materials via the Wittig reaction. ossila.com
Table 3. Wittig Reaction for 1,3,5-hb-PAV COF Synthesis and Properties
| Parameter | Description/Value | Reference |
|---|---|---|
| Aldehyde Monomer | This compound | ossila.com |
| Co-reactant | Phosphonium salt of an alkoxybenzene | ossila.com |
| Reaction Type | Wittig Reaction | ossila.com |
| Product | Hyperbranched poly(arylenevinylene) COF (1,3,5-hb-PAV) | ossila.com |
| Application | Active layer in an Organic Light-Emitting Diode (OLED) | ossila.com |
| OLED Performance | Max. luminous efficiency: 2.1 Cd/A; Brightness: 22.4 Cd/m² | ossila.com |
Exploration of Alternative Aldehyde Reactivities
The synthetic potential of this compound extends to other classical aldehyde reactions, which can be harnessed to form novel network structures with distinct linkages and properties.
Aldol (B89426) Condensation Mechanisms in Network Formation
Aldol condensation is a fundamental C-C bond-forming reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to yield an α,β-unsaturated carbonyl. This reaction can be adapted for polymer network synthesis. chemspider.com
In the context of this compound, a base-mediated aldol condensation with a molecule containing multiple acidic α-hydrogens, such as acetone (B3395972) or a polyketone, could be envisioned. The mechanism would involve the base abstracting an α-hydrogen from the ketone to form an enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbons of the tricarbaldehyde. Subsequent dehydration would create a cross-linked, conjugated network. The trifunctionality of the aldehyde monomer would promote the formation of a robust 3D framework. This pathway offers a route to porous carbonaceous materials after thermal treatment.
Amination Reactions for Nitrogen-Rich Frameworks
Reductive amination provides a pathway to form stable, non-conjugated amine linkages, creating nitrogen-rich frameworks with different properties compared to their imine-based counterparts. This reaction typically proceeds in one pot, where the aldehyde reacts with an amine to form an imine intermediate, which is then immediately reduced by a reducing agent (e.g., sodium borohydride) present in the reaction mixture to form a stable amine bond.
By reacting this compound with multifunctional amines (e.g., 1,3,5-tris(4-aminophenyl)benzene), it is possible to synthesize a highly cross-linked, nitrogen-rich aliphatic amine network. These frameworks would lack the extended conjugation of imine COFs but may exhibit enhanced chemical stability, particularly against hydrolysis, and a higher density of basic nitrogen sites, which could be advantageous for applications in catalysis or CO2 capture.
Knoevenagel Condensation in the Synthesis of Conjugated Frameworks
The Knoevenagel condensation is another powerful C-C bond-forming reaction for creating conjugated systems. It involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. nih.gov
The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then attacks the aldehyde's carbonyl group, and a subsequent dehydration step yields a new C=C bond. nih.gov When this compound is reacted with polyfunctional active methylene compounds, this reaction can be used to build extended 2D or 3D conjugated organic frameworks. The resulting frameworks would feature vinylene linkages decorated with electron-withdrawing groups, leading to materials with interesting electronic and optical properties suitable for applications in sensing, catalysis, and nonlinear optics. rsc.org
Table 4. Catalysts and Conditions for Knoevenagel Condensation
| Catalyst Type | Example | Typical Conditions | Reference |
|---|---|---|---|
| Homogeneous Base | Amines (e.g., piperidine, ammonium (B1175870) salts) | Organic solvents, variable temperatures. | nih.gov |
| Heterogeneous Base | Metal-Organic Frameworks (e.g., ZIF-8, HKUST-1) | Ethanol (B145695) or biphasic systems, room temp. to 80 °C, short reaction times (minutes to hours). | nih.govmdpi.com |
| Heterogeneous Base | Metal Oxides | Often requires higher temperatures. | nih.gov |
Table of Chemical Compounds
Table 5. List of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| n-Butanol | n-BuOH |
| Mesitylene | - |
| 1,4-Dioxane | - |
| o-Dichlorobenzene | - |
| Acetic Acid | - |
| Triflic Acid | TfOH |
| Acetone | - |
| 1,3,5-tris(4-aminophenyl)benzene | TAPB |
| Sodium borohydride | - |
| Malononitrile | - |
| Ethyl cyanoacetate | - |
Covalent Organic Frameworks (COFs) Based on this compound
The application of this compound in COF synthesis has led to the development of frameworks with notable structural complexity and functionality. The strategic placement of its three aldehyde groups facilitates the formation of robust and porous networks, making it a key component in the construction of advanced materials.
In the realm of 2D COFs, this compound has been instrumental in the creation of frameworks with diverse topologies and engineered pore environments. Its utility in forming hexagonal pore structures and periodically heterogeneous networks is a testament to the power of rational design in materials chemistry.
The tripodal nature of this compound naturally lends itself to the formation of hexagonal pore structures, a common and desirable topology in 2D COFs. When reacted with complementary linkers, this building block can generate extended honeycomb-like lattices. The dimensions of the resulting pores can be precisely controlled through the selection of the reacting partner.
For instance, the reaction of this compound with hydrazine results in a heteroporous COF with two distinct hexagonal pore sizes of 1.06 nm and 1.96 nm. nih.gov This demonstrates the potential for pore size engineering by employing this versatile building block.
A significant advancement in COF design is the creation of frameworks with periodically heterogeneous pore structures. This is achieved by combining building blocks of different symmetries. This compound, with its C2v symmetry, is an ideal candidate for this strategy.
When co-condensed with a D3h symmetric monomer, such as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTTA), a dual-pore COF named COF-TTTA-BPTA is formed. nih.gov This framework exhibits two different types of hexagonal micropores with distinct shapes and sizes, measured at 12.2 Å and 16.2 Å. nih.gov This rational design approach, combining C2v and D3h symmetric building blocks, provides a powerful strategy for the construction of 2D COFs with complex, heterogeneous porosity.
| COF Name | Linkers | Symmetry of Linkers | Resulting Pore Sizes |
| Heteroporous COF | This compound and Hydrazine | C2v and C1 | 1.06 nm and 1.96 nm nih.gov |
| COF-TTTA-BPTA | This compound and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTTA) | C2v and D3h | 12.2 Å and 16.2 Å nih.gov |
The symmetry and angularity of the constituent building blocks are paramount in dictating the final topology of a COF. The C2v symmetry of this compound, arising from the specific arrangement of its three aldehyde groups, is a key determinant in the formation of non-uniform pore structures when combined with linkers of higher symmetry.
The angular disposition of the aldehyde groups on the biphenyl core influences the geometry of the resulting pores. The combination of this C2v symmetric building block with a D3h symmetric linker leads to a predictable distortion of the hexagonal pores, resulting in the observed dual-pore architecture. nih.gov This principle of symmetry mismatch is a cornerstone of designing complex 2D COF topologies.
While the use of this compound is well-documented in the synthesis of 2D COFs, its application in the construction of 3D COF architectures is not prominently featured in the available scientific literature. The synthesis of 3D COFs typically requires building blocks with specific 3D geometries, such as tetrahedral or trigonal prismatic symmetries, to guide the formation of extended, non-planar networks.
The design of 3D COFs involves careful consideration of the building block geometry to achieve either interpenetrated or non-interpenetrated frameworks. Interpenetration, where multiple independent frameworks grow through one another, is a common phenomenon in 3D COFs and can influence the material's porosity and stability.
Strategies to control interpenetration often involve modifying the length and steric bulk of the linkers. Longer linkers can promote interpenetration to fill the larger voids, while bulkier groups can sterically hinder it, leading to non-interpenetrated structures.
Although no specific examples of 3D COFs synthesized from this compound have been identified in the searched literature, the general principles of 3D COF design could theoretically be applied. The tripodal nature of this linker could potentially be utilized in conjunction with tetrahedral or other 3D nodes to create novel 3D topologies. However, further research is required to explore the viability of this compound as a building block for 3D covalent organic frameworks.
Three-Dimensional (3D) COF Architectures
Role of Rectangular and Trigonal Planar Building Blocks in 3D COF Construction
The construction of three-dimensional (3D) Covalent Organic Frameworks (COFs) often relies on the strategic combination of building blocks with specific geometries to achieve desired network topologies. This compound serves as a key trigonal planar building block in this context. The positioning of its three aldehyde groups imparts a C2v symmetric configuration to the molecule. ossila.com This specific symmetry is instrumental in the design of complex porous structures.
A notable strategy for creating heteroporous COFs involves the condensation of monomers with differing symmetries. rsc.orgresearchgate.net For instance, the combination of the C2v symmetric this compound with a D3h symmetric building block, such as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TAPT), leads to the formation of two-dimensional (2D) COFs with two distinct types of hexagonal micropores. rsc.org This approach demonstrates how the deliberate mismatch in symmetry between building blocks can be exploited to create more complex and potentially functional pore architectures. In one such reported heteroporous COF, synthesized from this compound and hydrazine, two different hexagonal pores with sizes of 1.06 nm and 1.96 nm were observed. ossila.com
Tunability of Pore Size and Functionality in COF Materials
A key advantage of COF materials is the ability to tune their pore size and functionality through rational design of the constituent building blocks. For COFs derived from this compound, this tunability can be achieved through several approaches.
Functionality Tuning: The functionality of the pores can be tailored in two primary ways: pre-synthetic functionalization of the building blocks or post-synthetic modification of the framework.
Post-synthetic Modification: This technique involves chemically modifying the COF after its initial synthesis. The imine bonds within the framework, formed from the aldehyde groups of this compound, are stable but can also be targeted for specific chemical transformations. Additionally, if the complementary linker contains reactive sites, these can be used to graft new functional groups onto the pore walls. This method allows for the introduction of functionalities that might not be compatible with the initial COF synthesis conditions.
Through these strategies, COFs derived from this compound can be engineered with specific pore environments tailored for applications ranging from gas storage and separation to catalysis and sensing.
Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand
While this compound is a well-documented building block for COFs, its application as a primary ligand in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively reported in the available literature. However, the principles of MOF design and coordination chemistry allow for a discussion of its potential in this area, particularly by drawing parallels with structurally analogous ligands.
Design and Synthesis of MOFs with Tricarbaldehyde Ligands
The design of MOFs hinges on the predictable coordination of metal ions or clusters with organic ligands to form extended, crystalline networks. The three aldehyde groups of this compound offer potential coordination sites. While aldehydes themselves are not typical coordinating groups for forming robust MOF structures, they can participate in MOF formation through several pathways:
In Situ Oxidation: Under certain solvothermal synthesis conditions, aldehyde groups can be oxidized to carboxylic acids. If this were to occur with this compound, it would be converted into biphenyl-3,4',5-tricarboxylic acid. This tricarboxylate ligand would then readily coordinate with metal centers to form a stable MOF. Indeed, the closely related ligand, biphenyl-3,4',5-tricarboxylic acid (H3bpt), has been successfully used to synthesize cobalt(II)-based MOFs. rsc.org
Schiff Base Condensation: The aldehyde groups can first be reacted with amine-containing molecules to form imine ligands in situ. These multi-dentate imine ligands can then coordinate with metal ions to build the MOF structure. This approach combines elements of COF and MOF chemistry.
Direct Coordination (less common): Direct coordination of the aldehyde's carbonyl oxygen to a metal center is also possible, although it typically results in weaker bonds compared to carboxylates or nitrogen-based linkers. This might be favored with specific metal ions under carefully controlled conditions.
The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, where the metal salt and the this compound ligand are heated in a suitable solvent, often with a modulator to control the reaction kinetics and promote the growth of high-quality crystals.
Coordination Chemistry Principles in MOF Formation with Biphenyl-Based Linkers
The formation of MOFs with biphenyl-based linkers like this compound is governed by several key principles of coordination chemistry. The geometry of the ligand, the nature of the coordinating groups, and the coordination preferences of the metal ion all play a critical role.
Advanced Characterization Techniques for 1,1 Biphenyl 3,4 ,5 Tricarbaldehyde Derived Materials
Spectroscopic Analysis of Framework Structures
Spectroscopic methods are fundamental in verifying the successful polymerization and understanding the electronic properties of materials derived from [1,1'-Biphenyl]-3,4',5-tricarbaldehyde.
Fourier-Transform Infrared (FT-IR) spectroscopy is a primary tool for confirming the formation of new covalent bonds during the synthesis of framework materials. When this compound undergoes condensation reactions, for instance with amine-containing linkers to form imine-based COFs, the FT-IR spectrum provides clear evidence of the reaction's success.
The key spectral changes observed are:
The disappearance or significant reduction in the intensity of the C=O stretching vibration from the aldehyde groups of the parent tricarbaldehyde, typically found around 1700 cm⁻¹.
The simultaneous disappearance of the N-H stretching vibrations from the amine linker.
The appearance of a new, characteristic band corresponding to the C=N stretching vibration of the newly formed imine linkage. This peak is typically observed in the 1620-1628 cm⁻¹ region. nih.govresearchgate.net
The presence of this imine peak, coupled with the absence of the initial aldehyde and amine signals, provides strong evidence for the successful formation of the covalent framework. rsc.org
Table 1: Representative FT-IR Peaks for Imine-Linked Frameworks
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Indication |
|---|---|---|---|
| Aldehyde (C=O) | Stretching | ~1700 | Disappears upon successful reaction |
| Amine (N-H) | Stretching | ~3200-3400 | Disappears upon successful reaction |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, offers detailed insights into the local chemical environments within the polymeric framework. rsc.org It is a powerful technique for confirming the structure of amorphous or polycrystalline materials that are not amenable to single-crystal X-ray diffraction. researchgate.net
Table 2: Typical ¹³C Solid-State NMR Chemical Shifts
| Carbon Environment | Typical Chemical Shift (ppm) | Significance |
|---|---|---|
| Aldehyde Carbonyl (C=O) | ~192 | Signal from unreacted monomer |
| Imine Carbon (C=N) | ~158-160 | Confirms imine bond formation nih.gov |
Solid-state UV-Vis spectroscopy, often performed in diffuse reflectance mode (DRS), is used to investigate the electronic properties of the synthesized materials. The absorption of UV or visible light corresponds to electronic transitions between different energy levels within the material. For conjugated systems like COFs, these spectra provide information about the extent of π-conjugation and the material's optical band gap. researchgate.net
Materials synthesized from this compound are expected to be highly conjugated. The solid-state UV-Vis spectra typically show broad absorption bands that are red-shifted compared to the individual monomers. This shift indicates an extension of the π-conjugated system throughout the framework. researchgate.net The optical band gap can be estimated from the onset of the absorption edge in the spectrum, which is a critical parameter for applications in optoelectronics and photocatalysis. ossila.comnih.gov
Diffraction Techniques for Crystallinity and Topology Assessment
Diffraction techniques are indispensable for determining the long-range order and structural topology of crystalline materials derived from this compound.
Powder X-Ray Diffraction (PXRD) is the most common method for assessing the crystallinity of COFs and other porous polymers. A crystalline material will produce a diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ), whereas an amorphous material will produce a broad, featureless pattern. rsc.org
For COFs synthesized using this compound, the PXRD pattern serves as a fingerprint of its crystalline structure. The positions of the diffraction peaks are related to the unit cell parameters of the crystal lattice. The experimental PXRD pattern is typically compared with a simulated pattern calculated from a proposed structural model. A good match between the experimental and simulated patterns confirms the material's crystallinity and allows for the determination of its topology and pore structure. researchgate.net For example, a low-angle peak corresponding to the (100) plane is often indicative of an ordered porous structure.
Table 3: Example PXRD Peaks for a 2D Hexagonal COF
| Miller Index (hkl) | Typical 2θ Range (°) (Cu Kα) | Significance |
|---|---|---|
| (100) | 2-4 | Indicates long-range periodic order |
| (200) | 5-7 | Corresponds to higher-order reflections |
Microscopic and Morphological Characterization
SEM images can reveal morphologies such as uniform microspheres, aggregated nanosheets, or distinct crystalline shapes. researchgate.netmdpi.com This information is valuable for understanding the material's growth mechanism and for applications where particle morphology is important, such as in the fabrication of membranes or composite materials. nih.gov TEM, particularly high-resolution TEM (HRTEM), can provide even more detailed information, sometimes allowing for the direct visualization of the porous channel structure within the framework, confirming the ordered nature suggested by PXRD. researchgate.net
Porosity and Surface Area Determination
The defining characteristic of materials derived from this compound is often their permanent porosity. The ability to precisely control pore size and surface area is a key advantage of using such pre-designed molecular building blocks. acs.org Determining these properties is essential for evaluating the material's performance in applications like molecular separation and gas storage.
Gas sorption analysis, most commonly nitrogen (N₂) physisorption at 77 K, is the standard method for quantifying the porosity of these materials. This technique measures the amount of gas adsorbed onto the material's surface at various relative pressures. The resulting adsorption-desorption isotherm provides a wealth of information. nih.gov
For the heteroporous COF (HP-COF-1) synthesized using an isomer of this compound, nitrogen sorption measurements confirmed its porous nature. nih.gov The material exhibited a Type I isotherm, which is characteristic of microporous materials. nih.gov This isotherm shape features a sharp uptake at low relative pressures, indicating the filling of small pores within the framework. nih.gov
From the isotherm data, the Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area. The HP-COF-1 material was found to possess a high BET surface area of 893 m²/g. nih.gov Furthermore, analysis of the isotherm using methods like Non-Local Density Functional Theory (NLDFT) allows for the calculation of the pore size distribution. A key finding for this material was its dual-pore structure, a direct result of the C₂ᵥ symmetry of the biphenyl-tricarbaldehyde building block. nih.govresearchgate.net The analysis revealed two distinct micropore sizes centered at 1.0 nm and 1.9 nm, confirming the successful synthesis of a periodically heterogeneous pore structure. nih.govresearchgate.net
| Material | Isotherm Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Sizes (nm) | Reference |
|---|---|---|---|---|---|
| HP-COF-1 | Type I | 893 | 0.59 | 1.0 and 1.9 | nih.gov |
Theoretical and Computational Investigations of 1,1 Biphenyl 3,4 ,5 Tricarbaldehyde and Its Frameworks
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. For [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, these calculations can provide a detailed picture of its conformational preferences, the distribution of electrons within the molecule, and its propensity to engage in chemical reactions.
DFT calculations can also be used to determine a variety of molecular properties that are indicative of reactivity. These properties, often referred to as reactivity descriptors, are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Representative DFT-Calculated Molecular Properties for Aromatic Aldehydes
| Property | Description | Typical Calculated Value (a.u.) |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -0.25 to -0.22 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -0.10 to -0.07 |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. | 0.15 to 0.18 |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 0.22 to 0.25 |
| Electron Affinity | The energy released when an electron is added to the molecule. | 0.07 to 0.10 |
Note: The values presented in this table are representative for similar aromatic aldehyde compounds and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
Understanding the reaction pathways for the formation of frameworks from this compound is critical for optimizing synthesis conditions. Energy landscape analysis, performed using computational methods, can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction kinetics.
Computational Modeling of Porous Frameworks
The true potential of this compound is realized when it is used as a building block for constructing porous frameworks, such as COFs. The C2v symmetry of this molecule makes it a particularly interesting component for creating complex and functional porous architectures. ossila.com Computational modeling plays a vital role in predicting the structure and properties of these frameworks before their synthesis.
One of the primary applications of porous frameworks is in gas storage and separation. Molecular simulations, such as Grand Canonical Monte Carlo (GCMC) simulations, are employed to predict the adsorption isotherms of various gases within the pores of a computationally designed framework. These simulations provide information on the uptake capacity, selectivity, and isosteric heat of adsorption for gases like carbon dioxide, methane (B114726), and hydrogen.
For a heteroporous COF synthesized from this compound and hydrazine (B178648), which possesses two distinct hexagonal pore sizes of 1.06 nm and 1.96 nm, GCMC simulations would be instrumental in understanding how different gases interact with the varied pore environments. ossila.com The simulations can reveal preferential adsorption sites and the effect of pore size on adsorption capacity and selectivity.
Table 2: Simulated Gas Adsorption Properties for a Hypothetical COF Derived from this compound
| Gas | Adsorption Capacity (mmol/g at 1 bar, 298 K) | Selectivity (CO₂/N₂) | Isosteric Heat of Adsorption (kJ/mol) |
| CO₂ | 3.5 | 30 | 25 |
| CH₄ | 1.8 | - | 18 |
| N₂ | 0.8 | - | 12 |
Note: This table presents hypothetical data based on typical values for COFs with similar pore sizes and functionalities. Specific simulations are required for the actual framework.
The functional groups within the pores of a framework can act as catalytic sites. In frameworks constructed from this compound, the unreacted aldehyde groups or the nitrogen-rich linkages formed during synthesis could potentially serve as active sites for catalysis.
Computational methods, including DFT calculations on cluster models of the active sites, can be used to investigate the mechanism of catalytic reactions. These calculations can determine the binding energies of reactants and products to the active site and map out the energy profile of the catalytic cycle. This information is crucial for understanding the catalytic activity and for the rational design of more efficient catalysts.
The unique C2v symmetry of this compound offers exciting possibilities for the in silico design of novel framework architectures. ossila.com By combining this building block with other linkers of different geometries (e.g., D3h symmetric linkers), it is possible to computationally generate and screen a vast number of hypothetical framework structures with diverse topologies and pore characteristics. ossila.com
This computational-first approach, often referred to as materials genomics, accelerates the discovery of new materials with desired properties. For instance, a design strategy combining C2v and D3h symmetric building blocks has been proposed for the construction of 2D heteropore COFs. ossila.com Such computational screening can identify promising candidate structures for subsequent experimental synthesis, saving significant time and resources.
Topological Analysis and Reticular Design Principles
The design and synthesis of crystalline frameworks from molecular precursors, such as this compound, are governed by the principles of reticular chemistry. researchgate.net This approach involves the deliberate assembly of molecular building blocks (nodes and linkers) into predetermined, extended structures with specific topologies. researchgate.netrsc.org Topological analysis is a critical tool in this field, offering a way to simplify and classify the intricate connectivity of these frameworks, thereby providing insight into their structural design and potential properties. ucl.ac.uk
The molecular structure of this compound is of particular interest in reticular design. The arrangement of its three aldehyde functional groups results in a C₂ᵥ symmetric configuration. ossila.com This specific symmetry is a key determinant in the topological outcome when it is used as a building block in the synthesis of Covalent Organic Frameworks (COFs).
A fundamental strategy in the construction of COFs is the combination of building units with different symmetries. ossila.com For instance, the C₂ᵥ symmetry of this compound can be combined with linkers possessing other symmetries, such as D₃h, to create complex and highly ordered porous structures. ossila.com This design principle was demonstrated in the synthesis of a heteroporous COF, where this compound was incorporated with hydrazine. The resulting framework exhibits two distinct types of hexagonal pores, with sizes of 1.06 nm and 1.96 nm, a direct consequence of the unique symmetry of the biphenyl-based building block. ossila.com
The topology of a framework describes the connectivity of its constituent building blocks, abstracting the chemical entities into geometric points (vertices) and the bonds between them into lines (edges). escholarship.org The vast majority of COFs reported have simpler topologies with one or two kinds of vertices and are described as edge-transitive nets, such as hcb (hexagonal), sql (square), and kgm (kagome). escholarship.org However, the use of less symmetrical linkers like this compound opens the door to more complex topologies. For example, combining linkers with three different types of connectivity can lead to unprecedented topologies like tth , which features three kinds of vertices and two kinds of edges. escholarship.org Similarly, combining 3-connected and 6-connected linkers can result in the rare kgd topology. escholarship.org
The table below summarizes the key aspects of reticular design involving building blocks of varied symmetries and the resulting framework topologies.
| Building Block 1 (Symmetry) | Building Block 2 (Symmetry) | Resulting Framework Topology | Key Features |
| This compound (C₂ᵥ) | Hydrazine | Heteroporous hexagonal | Two distinct pore sizes (1.06 nm and 1.96 nm) ossila.com |
| 1,3,5-tris(p-formylphenyl)benzene (D₃h) | Hexaminophenyl benzene (B151609) (D₆h) | kgd (rare) | 3,6-connected net escholarship.org |
| Hexatopic linker (D₆h) | Tetratopic linker (T_d) | tth (unprecedented) | 3 kinds of vertices, 2 kinds of edges escholarship.org |
| Trigonal-planar (D₃h) | Rectangular-planar (D₂h) | pto or mhq-z | 3D COFs with large pore sizes or uniform micropores researchgate.netnih.gov |
Functional Applications of 1,1 Biphenyl 3,4 ,5 Tricarbaldehyde Derived Materials
Catalysis and Photocatalysis
The ordered porous structure and high surface area of materials synthesized from [1,1'-Biphenyl]-3,4',5-tricarbaldehyde make them promising candidates for catalytic applications. The ability to precisely engineer their pore environments and incorporate catalytically active sites provides a platform for developing novel heterogeneous and photocatalysts.
Heterogeneous Catalysis in Organic Transformations
Covalent Organic Frameworks derived from biphenyl (B1667301) aldehyde precursors have demonstrated significant potential as heterogeneous catalysts in various organic transformations. While specific studies focusing exclusively on COFs from this compound are still emerging, the broader class of biphenyl-based COFs has shown considerable success. For instance, a heteroporous COF synthesized from this compound and hydrazine (B178648) exhibits a structure with two distinct types of hexagonal pores, measuring 1.06 nm and 1.96 nm. ossila.com Such well-defined porous architectures are highly desirable for heterogeneous catalysis, as they can facilitate reactant diffusion and provide accessible active sites.
In analogous systems, porphyrin-based COFs have been successfully employed as metal-free photocatalysts for one-pot tandem reactions, such as the benzyl (B1604629) alcohol oxidation/Knoevenagel condensation. mdpi.com These reactions benefit from the synergistic effects of the COF's ability to generate reactive oxygen species and the presence of acid-base sites within the framework. The performance of such catalysts often surpasses that of their individual molecular components, and they exhibit excellent stability and reusability over multiple catalytic cycles. mdpi.com
Table 1: Performance of a Porphyrin-Based COF in a One-Pot Tandem Reaction
| Entry | Benzyl Alcohol Derivative | Malononitrile Derivative | Yield (%) |
| 1 | Benzyl alcohol | Malononitrile | 95 |
| 2 | 4-Methylbenzyl alcohol | Malononitrile | 92 |
| 3 | 4-Methoxybenzyl alcohol | Malononitrile | 98 |
| 4 | 4-Chlorobenzyl alcohol | Malononitrile | 88 |
Data from an analogous porphyrin-based COF system. mdpi.com
Photocatalytic Applications for Energy Conversion and Organic Reactions
The extended π-conjugation within the frameworks of COFs derived from aromatic aldehydes like this compound allows them to absorb light and act as photocatalysts. This property is being explored for applications in energy conversion and driving organic reactions.
COFs can be designed to absorb visible light, the most abundant part of the solar spectrum, to catalyze organic transformations. For example, COFs containing heterocyclic isomers like thiophene (B33073) have been shown to be highly efficient for photocatalytic hydrogen peroxide production under visible light. The incorporation of such units can tune the electronic structure, enhance charge separation, and improve photocatalytic activity. In one study, a thiophene-based COF achieved a remarkable hydrogen peroxide yield of 10972 μmol g⁻¹ h⁻¹ in a 10% ethanol (B145695) solution. nih.gov The efficiency of these materials is attributed to factors like low exciton (B1674681) binding energy and long-lived charge carriers. nih.gov
The conversion of carbon dioxide (CO2) into valuable chemical fuels using solar energy is a key area of research in sustainable chemistry. Covalent Organic Frameworks are being extensively investigated as promising photocatalysts for CO2 reduction due to their high stability, large surface area, and tunable properties. nih.govescholarship.orgosti.gov By incorporating photosensitive functional groups or metal ions as active sites, the efficiency of COFs in utilizing visible light for CO2 reduction can be significantly enhanced. nih.gov For instance, hybrid systems combining COFs with rhenium-based molecular catalysts have demonstrated high selectivity (up to 98%) for the reduction of CO2 to carbon monoxide (CO) and sustained activity over extended periods. ossila.com
Asymmetric Catalysis through Chiral Framework Design
The synthesis of chiral COFs (CCOFs) for asymmetric catalysis represents a significant advancement in the field of heterogeneous catalysis. By constructing frameworks from enantiopure building blocks or by introducing chiral catalysts into the pores, materials capable of producing enantiomerically enriched products can be developed. escholarship.orgnih.govmdpi.com
While the direct use of the C2v symmetric this compound in the synthesis of a chiral framework has not been extensively reported, the general principles of CCOF design are well-established. For example, hydrazone-linked chiral COFs with accessible pyrrolidine (B122466) catalytic sites have been successfully used in asymmetric aldol (B89426) reactions, achieving high yields and enantiomeric excess (ee) values of up to 97% and 83%, respectively. escholarship.orgnih.gov The catalytic efficiency of these CCOFs has been shown to correlate with the number of accessible chiral sites within the framework. escholarship.orgnih.gov
Table 2: Asymmetric Aldol Reaction Catalyzed by a Hydrazone-Linked Chiral COF
| Entry | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 97 | 83 |
| 2 | Cyclopentanone | 4-Nitrobenzaldehyde | 95 | 80 |
| 3 | Acetone (B3395972) | 4-Nitrobenzaldehyde | 88 | 75 |
Data from an analogous hydrazone-linked chiral COF system. nih.gov
Chemical Sensing and Detection
The porous and functionalizable nature of COFs makes them excellent candidates for the development of chemical sensors. mdpi.comnih.gov The interaction of analytes with the COF framework can lead to detectable changes in their optical or electrical properties, forming the basis for sensing applications.
Biphenyl-based fluorescent COFs have been explored for the detection of various analytes, including metal ions and nitroaromatic compounds. For instance, fully flexible cyclotriphosphazene-based COFs have been synthesized and used for the sensitive and selective detection of 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP). mdpi.com The fluorescence of these COFs is significantly quenched in the presence of these nitroaromatic compounds, with limits of detection reaching the nanomolar range. mdpi.com The sensing mechanism often involves photoinduced electron transfer from the electron-rich COF to the electron-deficient analyte.
Furthermore, COFs have been employed as fluorescent sensors for metal ions. The fluorescence of certain COFs can be selectively quenched by specific metal ions like Fe³⁺, allowing for their detection. mdpi.com The interaction between the metal ions and the functional groups within the COF pores is responsible for this selective quenching.
Design Principles for Optoelectronic and Fluorescent Sensors
The design of optoelectronic and fluorescent sensors based on Covalent Organic Frameworks (COFs) hinges on several key principles, including the creation of porous, crystalline structures with tunable electronic properties and specific analyte interaction sites. nih.govmdpi.com While specific sensor applications for materials derived solely from this compound are not extensively documented, the general design principles for COF-based sensors are well-established and applicable. sciopen.com
A primary design strategy involves engineering the pore environment and the framework's electronic characteristics. The inherent porosity of COFs allows for the diffusion of analytes into the sensing material, maximizing the interaction between the analyte and the framework. mdpi.com The electronic properties of the COF, which dictate its fluorescence or optoelectronic response, can be tuned by selecting appropriate building blocks. For sensing applications, building blocks are often chosen for their intrinsic fluorescence or their ability to engage in photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) processes upon interaction with an analyte.
Furthermore, functional groups can be introduced into the COF structure, either through pre-functionalization of the building blocks or post-synthetic modification, to create specific binding sites for target analytes. mdpi.com These sites can recognize and selectively bind to ions, small molecules, or biomolecules, leading to a measurable change in the material's optical or electronic output. nih.gov The crystallinity of COFs ensures a uniform distribution of these active sites, which can lead to high sensitivity and selectivity. sciopen.com
Selective Detection of Analytes in Complex Media
The selective detection of analytes in complex media is a critical challenge that COF-based sensors are well-suited to address. The tunable pore sizes and tailored functionalities of COFs provide a powerful platform for creating sensors that can differentiate between similar molecules. nih.gov The ordered channels within COFs can act as molecular sieves, granting access only to analytes of a specific size and shape.
Selectivity is primarily achieved through the specific chemical interactions between the analyte and the COF framework. mdpi.com For instance, COFs can be designed with Lewis basic sites (e.g., nitrogen-rich triazine units) to detect acidic vapors or with specific metal-binding sites to selectively sense metal ions. nih.gov The resulting interaction, be it a coordination bond, hydrogen bond, or acid-base reaction, triggers a distinct change in the COF's fluorescence or color. This response can be a "turn-on" or "turn-off" signal, where the fluorescence is either enhanced or quenched in the presence of the analyte.
While the potential for creating highly selective sensors from this compound-derived COFs exists, specific studies demonstrating the detection of particular analytes in complex media using these materials are not yet prevalent in the literature. However, the principles established with other COF systems provide a clear roadmap for future research in this area.
Separation Technologies
The unique structural features of this compound make it a valuable precursor for creating COFs with potential applications in separation technologies. Its C2v symmetry can be exploited to construct COFs with periodically heterogeneous pore structures. ossila.comresearchgate.net
A notable example is the synthesis of a heteroporous COF by reacting this compound with hydrazine. ossila.com This material is distinguished by the presence of two different types of hexagonal pores with distinct sizes, a feature that is challenging to achieve with more symmetrical building blocks. ossila.comresearchgate.net The existence of a dual-pore system has significant implications for advanced separation processes.
| Property | Value | Source |
| COF Type | Heteroporous | ossila.com |
| Precursors | This compound, Hydrazine | ossila.com |
| Pore Shape | Hexagonal | ossila.com |
| Pore Size 1 | 1.06 nm | ossila.com |
| Pore Size 2 | 1.96 nm | ossila.com |
Gas Separation and Storage
The well-defined, permanent porosity of COFs makes them promising candidates for gas separation and storage. nih.gov The heteroporous nature of the COF derived from this compound could be particularly advantageous. The bimodal pore size distribution (1.06 nm and 1.96 nm) could enable selective sieving of gases based on their kinetic diameters. ossila.com For instance, the smaller pores might allow passage of gases like hydrogen or helium while restricting larger molecules like methane (B114726) or carbon dioxide, a principle crucial for gas purification and separation processes. While specific gas uptake capacities and selectivities for this material have not been reported, COFs derived from other biphenyl linkers have been successfully incorporated into mixed-matrix membranes for CO2/CH4 separation, demonstrating the potential of this class of materials. nih.gov
Liquid Phase Separations and Adsorption
In liquid phase applications, the dual-pore structure of the this compound-based COF could facilitate size-exclusive separation of molecules. The larger pores could allow for the rapid diffusion of solvents and smaller solutes, while the smaller pores could selectively trap or slow the passage of molecules within a specific size range. This could be beneficial for applications such as the separation of dyes, pollutants, or pharmaceutical compounds from solutions. The robust covalent linkages within the COF structure would provide the necessary chemical stability to withstand various organic solvents and aqueous solutions.
Membrane-Based Separation Processes
COFs are increasingly being explored for the fabrication of advanced separation membranes. mdpi.com Materials derived from this compound could be used either as a selective layer in a thin-film composite membrane or as a filler in a mixed-matrix membrane. The presence of ordered, vertically aligned nanochannels in COF membranes can lead to high permeability, while the uniform pore size allows for excellent selectivity. mdpi.com The heteroporous structure of the COF from this compound could be used to create membranes with unique transport properties, potentially enabling complex multi-component separations that are challenging for membranes with a single pore size. ossila.comresearchgate.net
Electronic and Optoelectronic Devices
A significant application of materials derived from this compound is in the field of optoelectronic devices, specifically Organic Light-Emitting Diodes (OLEDs). ossila.com A hyperbranched poly(arylenevinylene) type COF, denoted as 1,3,5-hb-PAV, was synthesized via a Wittig reaction between this compound and a phosphonium (B103445) salt of alkoxybenzene. ossila.com This material was then used as the emissive layer in an OLED.
The research demonstrated that the structure of the hyperbranched polymer plays a crucial role in the device's performance. The resulting OLED device, with a configuration of ITO/PEDOT:PSS/1,3,5-hb-PAV/Ca/Al, exhibited notable electroluminescent properties.
| Device Parameter | Value | Source |
| Device Structure | ITO/PEDOT:PSS/1,3,5-hb-PAV/Ca/Al | ossila.com |
| Emissive Layer | 1,3,5-hb-PAV | ossila.com |
| Max. Luminous Efficiency | 2.1 Cd/A (at 5 µA) | ossila.com |
| Brightness | 22.4 Cd/m² | ossila.com |
The performance of this device highlights the potential of using this compound as a building block for creating functional organic semiconducting materials. The biphenyl moiety within the polymer backbone contributes to the electronic and photophysical properties of the material. nih.gov The hyperbranched structure can enhance solubility and film-forming properties while influencing charge transport and emission characteristics within the device.
Organic Light-Emitting Diode (OLED) Component Integration
Research into the functional applications of this compound has led to the development of novel materials for use in OLEDs. One notable example is the synthesis of a hyperbranched poly(arylenevinylene) type Covalent Organic Framework (COF), designated as 1,3,5-hb-PAV. ossila.com This material is synthesized through a Wittig reaction, where this compound is reacted with a phosphonium salt of an alkoxybenzene. ossila.com The resulting hyperbranched polymer possesses electroluminescent properties that make it suitable for use as the active emissive layer in an OLED.
The performance of an OLED device incorporating this 1,3,5-hb-PAV material has been documented. ossila.com In a device with the structure ITO/PEDOT:PSS/1,3,5-hb-PAV/Ca/Al, the COF serves as the light-emitting layer. The electroluminescence characteristics of this device demonstrate the potential of this compound-derived materials in this technological field. Detailed research findings have reported a maximum luminous efficiency of 2.1 Cd/A at an operating current of 5 µA, with a corresponding brightness of 22.4 cd/m². ossila.com
The table below summarizes the key performance metrics of the OLED device fabricated using the 1,3,5-hb-PAV Covalent Organic Framework derived from this compound.
Table 1: Performance of an OLED Device with a 1,3,5-hb-PAV Emissive Layer
| Parameter | Value |
|---|---|
| Device Structure | ITO/PEDOT:PSS/1,3,5-hb-PAV/Ca/Al |
| Emissive Material | 1,3,5-hb-PAV |
| Maximum Luminous Efficiency | 2.1 Cd/A |
| Brightness | 22.4 cd/m² |
| Operating Current for Max. Efficiency | 5 µA |
This integration of a this compound derivative into an OLED showcases a practical application of this compound in the field of optoelectronics. The aldehyde functional groups of the parent compound are crucial for the polymerization reactions that lead to the formation of these advanced, functional materials. ossila.com
Future Perspectives and Emerging Research Avenues
Integration of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde in Hybrid Materials
A significant emerging area is the incorporation of frameworks derived from this compound into hybrid materials, most notably Mixed Matrix Membranes (MMMs). These materials combine the processability of polymers with the high porosity and selectivity of COFs. The goal is to create membranes with enhanced performance for applications like gas separation. mdpi.com
The organic nature of COFs offers potentially better compatibility and adhesion with polymer matrices compared to inorganic fillers, which can lead to improved dispersion and superior gas permeability. mdpi.com Research on biphenyl-based frameworks in MMMs has shown promising results. For instance, incorporating a biphenyl-based covalent triazine framework into a Matrimid® polymer matrix more than doubled the CO2 permeability while maintaining the high CO2/CH4 selectivity of the original polymer. nih.gov
Future research will likely focus on:
Optimizing Interfacial Adhesion: Enhancing the compatibility between the COF, derived from linkers like this compound, and various polymer matrices (e.g., Matrimid®, Polysulfone) to prevent defects and ensure efficient transport properties. mdpi.com
Tailoring Pore Environments: Designing the COF structure to create specific interactions with target molecules, thereby boosting the selectivity of the hybrid membrane.
Developing Novel Hybrid Compositions: Exploring combinations with other functional materials, such as nanoparticles or metal complexes, to create multifunctional hybrid systems for catalysis, sensing, and beyond.
Table 1: Performance of Biphenyl-Based Fillers in Mixed Matrix Membranes
| Polymer Matrix | Filler Type | Filler Loading (wt%) | Gas Permeability Increase | Selectivity Change | Application |
| Matrimid® | CTF-biphenyl | 16% | >100% for CO2 | Maintained for CO2/CH4 | Gas Separation |
| Matrimid® | Biphenyl-based knitting aryl polymer | 20% | 2-3 times for various gases | No improvement | Gas Separation |
| Polysulfone | Biphenyl-based knitting aryl polymer | 20% | ~1.5 times for various gases | Improved for H2 separations | Gas Separation |
Advanced Manufacturing and Scalable Synthesis of Frameworks
For frameworks derived from this compound to move from laboratory curiosities to industrial applications, the development of advanced, scalable synthesis methods is paramount. Traditional solvothermal synthesis methods for COFs often require harsh conditions, long reaction times, and are difficult to scale up. rsc.org
Emerging research is focused on overcoming these limitations. A novel crystalline intermediate (CIM) transformation method has been proposed for the facile and scalable synthesis of 3D imine-linked COFs. This approach avoids the amorphous phase generation typical in classical routes and does not require high temperatures or deoxygenation, enabling gram-scale production. rsc.org Another avenue for upscaling is the use of reactions like Friedel-Crafts alkylation for producing covalent triazine frameworks. nih.gov
Key future directions in this area include:
Continuous Flow Synthesis: Developing continuous manufacturing processes to produce COFs consistently and in large quantities.
Microwave and Sonochemical Methods: Investigating energy-efficient synthesis techniques that can reduce reaction times and improve crystallinity.
Green Synthesis Routes: Utilizing more environmentally friendly solvents and catalysts to reduce the ecological footprint of COF production.
Controlling Interpenetration: Devising methods to control the degree of framework interpenetration during synthesis, which significantly impacts porosity and material properties. rsc.org
Next-Generation Functionalization and Post-Synthetic Modification Strategies
Post-synthetic modification (PSM) offers a powerful strategy to introduce a wide range of chemical functionalities into a pre-existing COF structure without having to develop a new de novo synthesis for each desired function. semanticscholar.orgsci-hub.se This is particularly relevant for frameworks built with this compound, as PSM can be used to tailor their properties for specific applications.
PSM strategies are broadly categorized into the functionalization of pendant groups, modification of the framework linkages, and the incorporation of guest species like metal ions. semanticscholar.orgnih.gov For example, pendant groups such as azides, hydroxyls, or amines can be appended to the COF backbone and subsequently reacted to form new covalent bonds, introducing new functionalities. nih.gov Another advanced strategy involves the chemical conversion of the linkages themselves, such as oxidizing stable imine linkages to even more robust amide linkages, which enhances chemical stability. escholarship.org
Future research in PSM of these frameworks will likely explore:
Multi-step Solid-State Synthesis: Performing complex, multi-step organic reactions within the crystalline pores of the COF to build sophisticated functional structures that would be inaccessible through direct synthesis. escholarship.org
Dynamic Covalent Chemistry: Leveraging the reversible nature of COF linkages to perform building block exchange, allowing for framework-to-framework transformations and the creation of entirely new structures from a parent COF. sci-hub.se
Precision Metallation: Developing methods for the precise placement of metal ions or clusters within the COF pores to create highly active and selective single-site catalysts. sci-hub.se
Table 2: Overview of Post-Synthetic Modification Strategies for COFs
| Modification Strategy | Target Site | Purpose | Potential Outcome for Biphenyl-Tricarbaldehyde COFs |
| Covalent Modification | Pendant Groups (e.g., -OH, -N3) | Introduce new functional groups | Enhanced catalytic activity, targeted binding sites |
| Linkage Conversion | Imine bonds | Improve chemical stability | Increased robustness in acidic or basic environments |
| Metal Complexation | Ligating sites in pores | Create active sites | Development of catalysts for specific reactions |
| Building Block Exchange | Entire monomers | Alter framework composition | Tuning of porosity and surface chemistry |
Interdisciplinary Research with this compound-Based Frameworks
The tunable nature and ordered porosity of frameworks derived from this compound make them ideal platforms for interdisciplinary research, bridging materials chemistry with environmental science, electronics, and biomedicine.
Environmental Science: The high surface area and potential for functionalization make these materials promising for environmental remediation. COFs built from similar aldehyde linkers have shown high efficacy in adsorbing and removing pollutants like heavy metal ions (e.g., Cr(VI)) and radioactive iodine from water. jiangnan.edu.cnossila.com Future work could focus on developing selective sensors and capture agents for a wide range of environmental contaminants.
Electronics and Optoelectronics: The π-conjugated biphenyl (B1667301) backbone is conducive to charge transport. Hyperbranched poly(arylenevinylene) type COFs synthesized from this compound have already been used to fabricate Organic Light-Emitting Diodes (OLEDs). ossila.com Further research could explore their use in solar cells, field-effect transistors, and as materials for energy storage.
Sensing and Diagnostics: The ordered pores can be functionalized with recognition elements to create highly sensitive and selective chemical sensors. nih.gov While much of the work in biomedical sensing has focused on Metal-Organic Frameworks (MOFs), the principles can be extended to robust COFs for detecting biomarkers, enabling early disease diagnosis. nih.gov
Catalysis: By incorporating catalytic sites through pre-design or post-synthetic modification, these frameworks can serve as robust, heterogeneous catalysts. The defined pore structure can impart size and shape selectivity to catalytic reactions, mimicking the function of enzymes.
The continued exploration of this versatile building block will undoubtedly lead to the development of novel materials that address key challenges across multiple scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
